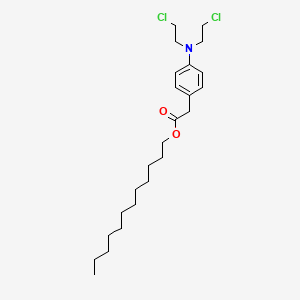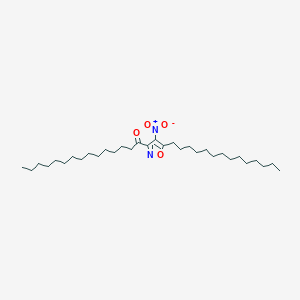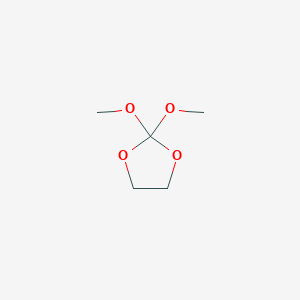![molecular formula C9H22N2S2 B14477653 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine CAS No. 65755-73-9](/img/structure/B14477653.png)
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is an organic compound with the molecular formula C₉H₂₂N₂S₂. It is characterized by the presence of two sulfanyl (thioether) groups and two primary amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with sodium sulfide, followed by further reaction with 3-chloropropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine groups, converting them into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the sulfanyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: This compound is used in silanization processes and as a coupling agent in the modification of surfaces
(3-Aminopropyl)trimethoxysilane: Similar to 3-Aminopropyltriethoxysilane, it is used in surface modification and the preparation of titanate nanotubes.
Uniqueness: 3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine is unique due to the presence of both sulfanyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a versatile compound in research and industry .
Properties
CAS No. |
65755-73-9 |
|---|---|
Molecular Formula |
C9H22N2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
3-[3-(3-aminopropylsulfanyl)propylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-11H2 |
InChI Key |
SKSDMPDHPIUATK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSCCCSCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


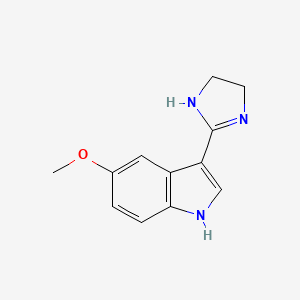
![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)

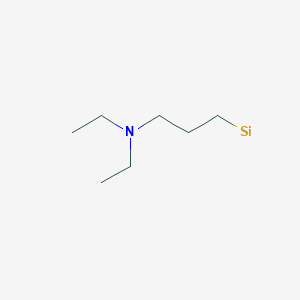

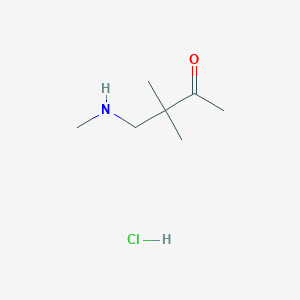

![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
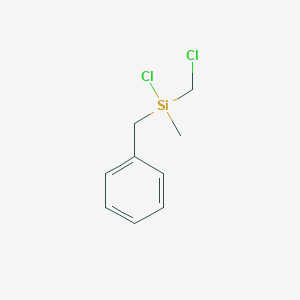
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
